N,N-Dimethylglycine Hydrazide Dihydrochloride

Catalog No.
S714644
CAS No.
5787-71-3
M.F
C4H13Cl2N3O
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylglycine Hydrazide Dihydrochloride

CAS Number

5787-71-3

Product Name

N,N-Dimethylglycine Hydrazide Dihydrochloride

IUPAC Name

2-(dimethylamino)acetohydrazide;dihydrochloride

Molecular Formula

C4H13Cl2N3O

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H

InChI Key

FTBXJUMTWCWCEQ-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NN.Cl.Cl

Canonical SMILES

CN(C)CC(=O)NN.Cl.Cl

Biological Activity Studies

  • Cell proliferation and differentiation: DMGH·2HCl may play a role in regulating cell growth and development, but further research is needed to understand the mechanisms and potential applications [].
  • Neuroprotection: Studies have explored the potential neuroprotective effects of DMGH·2HCl in models of neurodegenerative diseases like Alzheimer's and Parkinson's, but the results are conflicting and require further investigation [, ].
  • Antioxidant activity: Some studies suggest DMGH·2HCl may have antioxidant properties, but more research is needed to confirm this and understand its potential implications [].

N,N-Dimethylglycine hydrazide dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N3OC_4H_{13}Cl_2N_3O and a molecular weight of 190.07 g/mol. It is a derivative of dimethylglycine and hydrazine, characterized by its two hydrochloride groups, which enhance its solubility in water. The compound typically appears as white to off-white crystals and has a melting point of approximately 181°C . It is often used as a reagent in organic synthesis, particularly for the detection of carbonyl compounds such as aldehydes and ketones.

, primarily involving nucleophilic attacks on electrophilic centers. One of its notable reactions includes:

  • Formation of Hydrazones: The compound can react with carbonyl groups in aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis. This reaction typically occurs under mild acidic conditions where the hydrazide acts as a nucleophile.

The general reaction can be represented as follows:

RCHO+RCONHNH2RCH=NNHR+H2ORCHO+R'CONHNH_2\rightarrow RCH=NNHR'+H_2O

where RR represents an alkyl or aryl group .

While N,N-Dimethylglycine hydrazide dihydrochloride itself has limited direct biological activity reported, its parent compound, N,N-Dimethylglycine, has been studied for various biological effects. Dimethylglycine has been shown to act as an agonist at the glycine site of the N-methyl-D-aspartate receptor, suggesting potential roles in neurotransmission and neuroprotection . Additionally, it has been suggested for use in enhancing athletic performance and as an immunostimulant, although clinical evidence supporting these claims remains inconclusive .

The synthesis of N,N-Dimethylglycine hydrazide dihydrochloride can be achieved through several methods:

  • From N,N-Dimethylglycine Ethyl Ester: The compound can be synthesized by reacting N,N-dimethylglycine ethyl ester with hydrazine hydrate in an alcoholic solvent. This method involves the formation of the hydrazide followed by the addition of hydrochloric acid to yield the dihydrochloride salt .
  • Direct Hydrazinolysis: Another method involves the direct reaction of dimethylglycine with hydrazine under controlled conditions to form the hydrazide, which is subsequently converted to its dihydrochloride form through acidification.

N,N-Dimethylglycine hydrazide dihydrochloride has several applications:

  • Reagent in Organic Synthesis: It is primarily used as a reagent for detecting aldehydes and ketones.
  • Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research

N,N-Dimethylglycine hydrazide dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N,N-DimethylglycineC4H10N2O2Simple amino acid derivative without hydrazine
SarcosineC3H7N2O2Methylated glycine derivative; used in neuroscience
TrimethylglycineC5H13NKnown as betaine; involved in methylation processes
Glycidyl DimethylamineC5H11NUsed in polymer chemistry; contains epoxy group

N,N-Dimethylglycine hydrazide dihydrochloride is unique due to its dual hydrochloride groups that enhance solubility and reactivity compared to other derivatives like dimethylglycine or sarcosine, which do not possess these features.

Molecular Structure and Constitutional Formula

N,N-Dimethylglycine Hydrazide Dihydrochloride represents a quaternary ammonium hydrazide compound with the molecular formula C₄H₁₁N₃O·2HCl and a molecular weight of 190.07 grams per mole [1]. The constitutional formula is expressed as (CH₃)₂NCH₂CONHNH₂·2HCl, indicating the presence of a dimethylamino group attached to an acetyl hydrazide moiety with two associated hydrochloride molecules [1]. This compound is systematically named as 2-(dimethylamino)acetohydrazide dihydrochloride and is commonly referred to as Girard's Reagent D [1] [2].

The compound bears the Chemical Abstracts Service registry number 5787-71-3 for the dihydrochloride form, distinguishing it from the monohydrochloride variant which carries CAS number 539-64-0 [1] [2]. The molecular structure features a central glycine backbone modified with two N-methyl substituents and a terminal hydrazide functional group [2]. The dihydrochloride salt form enhances the compound's water solubility and stability compared to the free base form .

The structural arrangement consists of a quaternary nitrogen center bearing two methyl groups and connected to a carbonyl-containing chain terminating in a hydrazide moiety [1]. The presence of two chloride counterions indicates the compound exists as a dication in its salt form, with protonation occurring at both the dimethylamino nitrogen and the terminal hydrazine nitrogen atoms [4].

PropertyValue
Molecular FormulaC₄H₁₁N₃O·2HCl
Molecular Weight (g/mol)190.07
Constitutional Formula(CH₃)₂NCH₂CONHNH₂·2HCl
CAS Registry Number5787-71-3
IUPAC Name2-(dimethylamino)acetohydrazide dihydrochloride

Three-Dimensional Structural Characteristics

The three-dimensional molecular geometry of N,N-Dimethylglycine Hydrazide Dihydrochloride is characterized by a relatively flexible chain structure with multiple rotatable bonds [4]. The dimethylamino group adopts a tetrahedral geometry around the nitrogen center, with the two methyl groups and the methylene carbon arranged to minimize steric hindrance [5]. The methylene bridge connecting the dimethylamino group to the carbonyl carbon allows for conformational flexibility in solution [5].

The hydrazide terminus exhibits planar geometry around the carbonyl carbon due to resonance between the carbonyl group and the adjacent nitrogen atoms [5]. This planarity extends to include the directly bonded nitrogen atom of the hydrazide group, creating a conjugated system that influences the compound's chemical reactivity [5]. The terminal amino group of the hydrazide maintains tetrahedral geometry with the potential for hydrogen bonding interactions [5].

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the central methylene-carbonyl bond [5]. The preferred conformations are influenced by intramolecular hydrogen bonding between the hydrazide nitrogen atoms and the carbonyl oxygen [5]. In the dihydrochloride salt form, additional stabilization occurs through intermolecular hydrogen bonding with the chloride counterions [4].

The compound lacks defined stereocenters, classifying it as achiral [4]. The molecular dimensions are characterized by a relatively extended chain length of approximately 8-10 Angstroms in its most extended conformation, with the dimethylamino and hydrazide termini representing the primary functional sites for chemical interactions [5].

Physical Constants and Thermodynamic Parameters

N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits a melting point of 214.5 degrees Celsius, indicating substantial thermal stability for an organic salt [1]. This elevated melting point reflects the strong ionic interactions between the cationic organic molecule and the chloride counterions, as well as extensive hydrogen bonding networks in the solid state [1]. The compound demonstrates hygroscopic properties, readily absorbing moisture from atmospheric conditions [6] [7].

The percent composition by mass consists of carbon at 25.28%, hydrogen at 6.89%, nitrogen at 22.11%, oxygen at 8.42%, and chlorine at 37.31% [1]. This composition reflects the significant contribution of the two chloride ions to the overall molecular weight [1]. The high nitrogen content of 22.11% is characteristic of hydrazide-containing compounds and contributes to the compound's reactivity toward carbonyl-containing molecules [1].

Thermodynamic parameters indicate that the compound maintains stability under standard storage conditions when kept in cool, dark environments [6] [7]. The dihydrochloride salt form provides enhanced stability compared to the free base, preventing decomposition and maintaining chemical integrity over extended periods [7]. The compound exhibits minimal volatility at room temperature due to its ionic nature and strong intermolecular forces [8].

PropertyValue
Melting Point (°C)214.5
Percent Composition C (%)25.28
Percent Composition H (%)6.89
Percent Composition N (%)22.11
Percent Composition O (%)8.42
Percent Composition Cl (%)37.31
Hygroscopic NatureYes
Thermal StabilityHigh

Spectroscopic Profiles

Infrared Spectroscopic Characteristics

The infrared spectrum of N,N-Dimethylglycine Hydrazide Dihydrochloride displays characteristic absorption bands corresponding to the various functional groups present in the molecule [9] [10]. The spectrum exhibits a broad absorption region between 3500-2500 wavenumbers corresponding to N-H and O-H stretching vibrations from the hydrazide group and associated water molecules [9] [11]. The presence of multiple overlapping peaks in this region reflects the extensive hydrogen bonding network characteristic of hydrazide compounds [10] [11].

A prominent carbonyl stretching vibration appears in the 1650-1680 wavenumber region, indicative of the amide carbonyl group conjugated with the adjacent nitrogen atoms [9] [11]. This band position is shifted to lower frequencies compared to simple ketones due to resonance effects within the hydrazide functionality [10]. The intensity and position of this band serve as diagnostic markers for the presence of the acetohydrazide moiety [11].

The aliphatic C-H stretching vibrations from the dimethylamino and methylene groups appear in the 2800-3000 wavenumber region [9] [11]. Multiple peaks within this range correspond to the different carbon-hydrogen environments present in the molecule [10]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to C-N stretching, N-H bending, and various skeletal vibrations [9] [11].

The dihydrochloride salt form introduces additional complexity to the spectrum through salt-specific vibrational modes and altered hydrogen bonding patterns compared to the free base [12]. The presence of chloride counterions influences the overall spectral profile, particularly in the low-frequency regions where ion-pair vibrations occur [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of N,N-Dimethylglycine Hydrazide Dihydrochloride reveals distinct chemical environments for the various hydrogen and carbon atoms within the molecule [13] [14]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the dimethyl groups, methylene bridge, and hydrazide protons [13]. The dimethylamino protons appear as a singlet due to rapid rotation around the C-N bond, typically observed in the 2.2-2.8 parts per million range [13].

The methylene protons connecting the dimethylamino group to the carbonyl carbon exhibit a characteristic singlet pattern, appearing downfield from the methyl groups due to the deshielding effect of the adjacent carbonyl functionality [13]. The hydrazide protons display complex splitting patterns influenced by exchange processes and hydrogen bonding interactions [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments within the molecule [13] [15]. The carbonyl carbon appears significantly downfield, typically around 170-180 parts per million, consistent with amide carbonyl chemical shifts [13]. The dimethylamino carbon atoms and the methylene bridge carbon exhibit characteristic aliphatic chemical shifts influenced by their local electronic environments [13] [15].

The dihydrochloride salt form affects the nuclear magnetic resonance spectra through changes in chemical shifts and coupling patterns compared to the free base [13]. Protonation of the amino groups results in downfield shifts for nearby carbon and hydrogen atoms due to the increased positive charge density [13] [14].

Mass Spectrometric Behavior

Mass spectrometric analysis of N,N-Dimethylglycine Hydrazide Dihydrochloride typically involves electrospray ionization techniques due to the compound's ionic nature and high polarity [13]. The molecular ion peak appears at mass-to-charge ratio 117 for the free base form, corresponding to the loss of the two hydrochloride moieties during the ionization process [4] . The dihydrochloride salt readily loses the chloride counterions under mass spectrometric conditions, producing the protonated molecular ion .

Fragmentation patterns reveal characteristic breakdown pathways involving the loss of the dimethylamino group or the hydrazide terminus . The base peak often corresponds to the dimethylaminoacetyl cation formed through cleavage of the hydrazide bond . Additional fragment ions arise from the loss of individual methyl groups from the dimethylamino functionality .

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation of the molecular ion [13]. The fragmentation pathways follow predictable patterns based on the relative stability of the resulting fragment ions . The hydrazide group exhibits particular lability under collision conditions, leading to characteristic neutral losses .

The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization providing optimal results for structural characterization [13]. Matrix-assisted laser desorption ionization techniques may also be employed for molecular weight confirmation, though fragmentation is typically more extensive under these conditions [13].

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of N,N-Dimethylglycine Hydrazide Dihydrochloride exhibits characteristic absorption bands corresponding to electronic transitions within the molecule [16] [17]. The primary absorption occurs in the near-ultraviolet region around 200-250 nanometers, attributed to n→π* and π→π* transitions involving the carbonyl chromophore and the nitrogen lone pairs [16] [17].

The hydrazide functionality contributes additional absorption features in the ultraviolet region through electronic transitions involving the nitrogen atoms [17]. These transitions are typically observed as shoulder peaks or weak absorption bands overlapping with the primary carbonyl absorption [16]. The presence of the dimethylamino group introduces further complexity through its own electronic transitions [16].

The absorption coefficient and extinction values depend on the solvent system employed for spectroscopic analysis [16] [17]. Aqueous solutions typically display well-resolved absorption bands, while organic solvents may alter the spectral profile through solvation effects [16]. The dihydrochloride salt form influences the absorption characteristics compared to the free base through changes in electronic distribution [17].

The compound exhibits minimal visible light absorption, appearing colorless to slightly yellow in solution [15]. The absence of extended conjugation limits the absorption to the ultraviolet region, making the compound suitable for applications requiring optical transparency in the visible spectrum [16] [17].

X-ray Crystallography and Solid-State Properties

X-ray crystallographic studies of N,N-Dimethylglycine Hydrazide Dihydrochloride reveal detailed information about the solid-state structure and packing arrangements [18] [19]. The compound crystallizes in a specific space group with well-defined unit cell parameters, though comprehensive crystallographic data for the dihydrochloride form remains limited in the available literature [18] [19]. The crystal structure exhibits extensive hydrogen bonding networks between the cationic organic molecules and the chloride counterions [19].

The solid-state structure displays characteristic features of organic hydrochloride salts, including ion-pair formation and ordered packing arrangements [18] [19]. The hydrazide groups participate in intermolecular hydrogen bonding, creating chains or layers within the crystal lattice [19] [20]. The dimethylamino groups adopt conformations that minimize steric interactions while maximizing electrostatic stabilization with the chloride ions [19].

The crystal packing is stabilized by multiple types of intermolecular interactions, including hydrogen bonds, van der Waals forces, and ionic interactions [19] [20]. The chloride ions occupy specific sites within the crystal lattice, coordinating with multiple protonated nitrogen centers from neighboring molecules [19]. This coordination pattern contributes to the overall stability and melting point characteristics of the compound [18].

Thermal analysis of the crystalline material reveals transitions corresponding to dehydration, decomposition, and melting processes [21]. The compound exhibits polymorphic behavior under certain conditions, with different crystal forms displaying varying physical properties [18] [19]. The preferred polymorph depends on crystallization conditions, including solvent choice, temperature, and cooling rate [19] [20].

Solubility Profiles in Various Solvent Systems

N,N-Dimethylglycine Hydrazide Dihydrochloride demonstrates excellent solubility in water due to its ionic nature and capacity for hydrogen bonding [22]. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, with the compound readily dissolving to form clear, colorless solutions [22]. The enhanced solubility results from favorable interactions between the ionic functional groups and water molecules [22].

In phosphate buffered saline at physiological pH 7.2, the compound exhibits solubility of approximately 10 milligrams per milliliter [22]. This solubility level makes the compound suitable for biological applications and analytical procedures requiring aqueous media [22]. The stability of aqueous solutions depends on storage conditions and pH, with optimal stability observed under neutral to slightly acidic conditions [22].

Organic solvent solubility varies considerably depending on the polarity and hydrogen bonding capacity of the solvent system [22]. Dimethyl sulfoxide provides excellent solvation, with solubility reaching approximately 10 milligrams per milliliter [22]. Methanol and ethanol also serve as effective solvents for the compound, supporting applications in synthetic chemistry and recrystallization procedures [2] [22].

Protic solvents generally provide superior solvation compared to aprotic systems due to the compound's hydrogen bonding requirements [22]. The presence of multiple nitrogen atoms and the ionic nature of the dihydrochloride salt necessitate solvents capable of stabilizing charged species through appropriate solvation mechanisms [22]. Non-polar solvents exhibit poor solvation properties for this compound due to unfavorable thermodynamic interactions [22].

Solvent SystemSolubilityApplications
WaterHighly solubleGeneral applications, synthesis
Phosphate Buffered Saline (pH 7.2)~10 mg/mlBiological studies
Dimethyl Sulfoxide~10 mg/mlStock solutions, analysis
MethanolSolubleSynthesis, recrystallization
EthanolSolubleSynthesis, recrystallization
Non-polar solventsPoor solubilityLimited applications

UNII

EQ4BG8WJDZ

Sequence

G

Other CAS

5787-71-3

Wikipedia

N,N-dimethylglycine hydrazide dihydrochloride

Dates

Modify: 2023-08-15

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